Einecs 262-177-2

Description

Nomenclature and Structural Characteristics

Cocamide Diethanolamine (B148213) is not a single, pure compound but rather a complex mixture of fatty acid diethanolamides. nih.gov These are produced through a chemical reaction between diethanolamine and the mixture of fatty acids derived from coconut oil. atamanchemicals.comwikipedia.org This origin dictates its primary structural characteristics. The general chemical formula for the individual components is CH₃(CH₂)nC(=O)N(CH₂CH₂OH)₂, where the alkyl chain length 'n' varies, typically ranging from 8 to 18 carbons. lerochem.euwikipedia.org This structure, featuring a hydrophobic fatty acid tail and a hydrophilic diethanolamine head, imparts the amphiphilic properties essential to its function as a surfactant. fengchengroup.com

The production process involves the condensation of diethanolamine with coconut oil fatty acids (or their methyl esters) at elevated temperatures, often with an alkaline catalyst. atamanchemicals.comnih.govstppgroup.com The reaction can be carried out using different molar ratios of reactants, which affects the quality of the final product. atamanchemicals.comnih.gov

Below are tables detailing the nomenclature and the typical fatty acid composition of the coconut oil used in its synthesis.

Table 1: Nomenclature of Einecs 262-177-2 This interactive table provides various identifiers for the substance.

| Identifier Type | Identifier Name |

|---|---|

| Einecs No. | 262-177-2 |

| CAS No. | 68603-42-9 fengchengroup.com |

| Common Name | Cocamide Diethanolamine (Cocamide DEA) wikipedia.org |

| INCI Name | COCAMIDE DEA lerochem.eu |

| IUPAC Name | Coconut oil fatty acid diethanolamide lerochem.eu |

| Synonyms | N,N-bis(2-hydroxyethyl)coco amides; Coconut oil diethanolamine condensate; Coconut fatty acid diethanolamide fengchengroup.comnih.gov |

Table 2: Typical Fatty Acid Composition of Coconut Oil Source Material This interactive table shows the constituent fatty acids of coconut oil from which Cocamide DEA is derived. Data sourced from NTP (2001). nih.gov

| Fatty Acid | Carbon:Double Bond | Approximate Percentage (%) |

|---|---|---|

| Lauric acid | 12:0 | 48.2 |

| Myristic acid | 14:0 | 18.0 |

| Palmitic acid | 16:0 | 8.5 |

| Caprylic acid | 8:0 | 8.0 |

| Capric acid | 10:0 | 7.0 |

| Oleic acid | 18:1 | 6.0 |

| Stearic acid | 18:0 | 2.3 |

Historical Evolution of Cocamide Diethanolamine Research

The foundation for the production of compounds like Cocamide DEA can be traced back to the 19th-century discovery of ethylene (B1197577) oxide, a key precursor for synthesizing ethanolamines. ebsco.com The development of fatty acid diethanolamides as surfactants for use in consumer and industrial products became prominent in the mid-20th century. Early research focused on establishing their fundamental properties, such as their ability to act as foam stabilizers, viscosity builders, and emulsifiers. cir-safety.org

Key developments in the historical research timeline include:

Synthesis Optimization: Initial manufacturing processes involved reacting fatty acids or their methyl esters with diethanolamine. cir-safety.org Research distinguished between processes using a 1:1 versus a 1:2 molar ratio of fatty acid to diethanolamine. The 1:2 ratio method was found to produce a lower-quality amide with more residual free diethanolamine. atamanchemicals.comnih.gov

Analytical Method Development: As the use of Cocamide DEA became widespread, the need for accurate analytical techniques grew. A significant focus of later 20th-century research was the development of methods, such as gas chromatography, to quantify the concentration of residual free diethanolamine in the commercial product, a critical quality control parameter. scispace.com

Application-Based Studies: Research from the 1980s and 1990s extensively documented its functional roles in various formulations, primarily in cosmetics and cleaning products. cir-safety.orgtaylorandfrancis.com Studies investigated its performance in combination with other surfactants, noting its ability to enhance foam volume and stability. atamanchemicals.com During the late 1990s, its potential as an active ingredient, rather than just an excipient, was explored in areas such as head louse treatments, based on the theory that as a potent surfactant, it could disrupt the protective lipid layer of the insect's cuticle. nih.gov

Current Academic Significance and Research Trajectories

In the 21st century, research on Cocamide Diethanolamine has diversified, driven by interests in green chemistry, advanced materials, and improved industrial processes. The global market for Cocamide DEA was estimated at approximately USD 175 million in 2023, with projected growth, indicating its continued relevance. google.com

Current research trajectories include:

Green and Catalytic Chemistry: A significant area of modern research is the development of more sustainable and efficient synthesis methods. Studies have explored the use of heterogeneous catalysts, such as calcium oxide (CaO), for the amidation reaction. rasayanjournal.co.in This approach aims to create a more environmentally friendly process by simplifying catalyst separation and enabling recycling. rasayanjournal.co.in

Bio-based Polymer Science: There is growing academic interest in using Cocamide DEA as a building block for new materials. Recent research has demonstrated its potential as a bio-based polyol in the synthesis of polyurethane foams. nih.govresearchgate.net The intrinsic tertiary amine group within the Cocamide DEA structure can provide an auto-catalytic effect during the polymerization process, presenting a novel application for this coconut oil derivative. nih.govresearchgate.net

Advanced Material Formulation: Scientific investigation continues into incorporating Cocamide DEA into novel material systems. For example, researchers have successfully intercalated the compound into swellable clays (B1170129) like montmorillonite (B579905) through solvent-free, solid-state reactions. mdpi.com This creates organic-inorganic nanocomposites, opening pathways for new applications based on the modified properties of the clay. mdpi.com

Surfactant System Optimization: Academic and industrial chemists continue to study the behavior of Cocamide DEA in complex surfactant systems. Research using methodologies like Response Surface Methodology (RSM) is being conducted to optimize reaction conditions for its synthesis and to fine-tune its performance characteristics in formulations. arpnjournals.org This includes its role in modifying viscosity and stabilizing emulsions in combination with other specialty ingredients. taylorandfrancis.com

Functionalization and Future Development: Looking forward, research is aimed at the functionalization of Cocamide DEA to impart new properties, such as antimicrobial or antiviral activity, through biotechnological or nanotechnological approaches. sinobiochemistry.com This aligns with a broader trend in chemical sciences toward creating multifunctional, high-performance chemicals from renewable feedstocks. sinobiochemistry.comdatahorizzonresearch.com

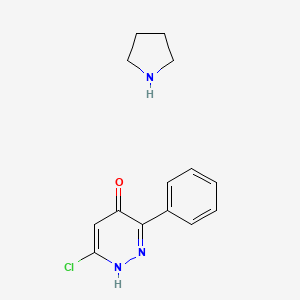

Structure

3D Structure of Parent

Properties

CAS No. |

60329-32-0 |

|---|---|

Molecular Formula |

C14H16ClN3O |

Molecular Weight |

277.75 g/mol |

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one;pyrrolidine |

InChI |

InChI=1S/C10H7ClN2O.C4H9N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-4-5-3-1/h1-6H,(H,12,14);5H,1-4H2 |

InChI Key |

APHJCNWSCMGDCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC1.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Studies

Condensation Reaction Pathways of Fatty Acids/Esters with Diethanolamine (B148213)

The most conventional method for producing Cocamide DEA involves the direct condensation reaction of fatty acids, typically derived from coconut oil, with diethanolamine (DEA). nih.gov This process, known as amidation, is conducted at elevated temperatures and generally yields a mixture of fatty acid amides.

The molar ratio of the reactants, specifically the fatty acid or its ester to diethanolamine, is a critical parameter that significantly impacts the composition and quality of the final product.

1:1 Molar Ratio: A 1:1 molar ratio of fatty acid (or its methyl ester) to diethanolamine is known to produce a higher quality Cocamide DEA. nih.govatamanchemicals.com This ratio results in a product with a lower content of free diethanolamine, which is a desirable characteristic for many applications. nih.govcir-safety.org The reaction aims to maximize the formation of the desired diethanolamide while minimizing unreacted starting materials and byproducts.

1:2 Molar Ratio: Conversely, using a 1:2 molar ratio of the fatty acid to diethanolamine leads to a lower grade of Cocamide DEA. nih.govatamanchemicals.com This excess of diethanolamine can result in a product with higher levels of residual free amine and the formation of byproducts like ethylene (B1197577) glycol. nih.govgloballcadataaccess.org While this may be suitable for certain industrial applications, it is generally considered a lower-quality product. cir-safety.org Research has shown that increasing the molar ratio of DEA to fatty acid methyl ester (FAME) can lead to a decrease in conversion, suggesting that diethanolamine can act as a terminal inhibitor in some catalytic systems. arpnjournals.org

The selection of the molar ratio is therefore a crucial step in tailoring the properties of the final Cocamide DEA product to meet specific purity and performance standards.

Table 1: Effect of Molar Ratio on Cocamide DEA Synthesis

| Molar Ratio (Fatty Acid:DEA) | Product Quality | Key Characteristics |

|---|---|---|

| 1:1 | High | Low residual free diethanolamine, higher purity. nih.govatamanchemicals.com |

| 1:2 | Low | Higher residual free diethanolamine, presence of byproducts like ethylene glycol. nih.govgloballcadataaccess.org |

The amidation reaction is typically facilitated by a catalyst to achieve reasonable reaction rates and yields. Alkaline catalysts are commonly employed in the industrial production of Cocamide DEA.

Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are standard alkaline catalysts used in this process. The catalyst concentration typically ranges from 1% to 5% by weight. The function of the alkaline catalyst is to facilitate the nucleophilic attack of the diethanolamine on the carbonyl group of the fatty acid or triglyceride. Studies have shown that varying the concentration of an alkaline catalyst like NaOH has a direct impact on the conversion to Cocamide DEA. For instance, in a transesterification-amidation process, increasing the NaOH catalyst concentration from 0.25% to 3% at a constant temperature and reactant ratio resulted in a higher conversion. researchgate.net

The choice of catalyst and its concentration are key variables that must be optimized to maximize the efficiency of the amidation reaction.

The formation of Cocamide DEA is governed by both kinetic and thermodynamic factors. The reaction is typically carried out at elevated temperatures, ranging from 130°C to 180°C, to overcome the activation energy barrier and achieve a practical reaction rate.

Kinetically, increasing the reaction temperature generally leads to a faster reaction rate. researchgate.net Research on the synthesis of alkyl-diethanolamide from fatty acid methyl esters demonstrated that the conversion increases with rising reaction temperature. rasayanjournal.co.in However, excessively high temperatures (>160°C) can lead to side reactions and product degradation, such as polymerization. The reaction time is another critical kinetic parameter, with typical industrial processes running for 5 to 10 hours to achieve conversions exceeding 85%.

From a thermodynamic perspective, the reaction is a reversible equilibrium. The removal of byproducts, such as water in the direct amidation of fatty acids or methanol (B129727) in the transesterification-amidation of methyl esters, is crucial to drive the equilibrium towards the formation of the desired Cocamide DEA product. The spontaneity of related adsorption processes involving Cocamide DEA has been indicated by negative Gibbs free energy values in certain studies, although this is not a direct measure of the synthesis reaction's thermodynamics. researchgate.netnih.gov

Alternative Synthetic Routes

To address some of the limitations of the direct condensation pathway, such as the presence of glycerol (B35011) as a byproduct, alternative synthetic routes have been developed.

A prominent alternative is a two-step process involving the transesterification of triglycerides (from sources like coconut oil) followed by amidation.

Transesterification: In the first step, the triglyceride is reacted with methanol in the presence of a catalyst (e.g., NaOH) to produce fatty acid methyl esters (FAME) and glycerol. researchgate.net This step allows for the separation of glycerol before the amidation reaction, leading to a purer final product. High yields of FAME (97-99%) can be achieved under optimized conditions, for example, at 60°C for 1 hour with 1% NaOH.

Amidation: The resulting FAME is then reacted with diethanolamine to form Cocamide DEA and methanol. researchgate.net This second step can be catalyzed by substances like calcium oxide (CaO), with conversions of 95% being achieved at 60-80°C in 2 hours.

This two-step approach offers better control over the reaction and results in a higher purity Cocamide DEA with reduced glycerol contamination.

Table 2: Comparison of Synthetic Routes to Cocamide DEA

| Synthetic Route | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Amidation | One-step reaction of fatty acids/triglycerides with DEA. | Simpler process. | Glycerol as a byproduct, potentially lower purity. |

| Transesterification-Amidation | Two-step process: 1. Triglyceride to FAME. 2. FAME to Cocamide DEA. researchgate.net | Higher purity, no glycerol in the final product. | More complex, two-stage process. |

Another approach involves conducting the synthesis in a continuous flow-through reactor under isothermal conditions. This method has been shown to significantly shorten the synthesis time compared to batch processes while producing a product with a high content of the active component. google.com

Furthermore, purification techniques are crucial for achieving high-purity Cocamide DEA. Post-synthesis washes with solutions like sodium bicarbonate can be used to remove impurities such as unreacted diethanolamine and byproducts, leading to a final product with over 95% purity.

Investigation of Byproduct Formation and Control

The control of byproducts in the synthesis of fatty acid diethanolamides is crucial for ensuring the quality, stability, and safety of the final product. The presence of residual reactants and the formation of secondary products can impact the physical properties and, more importantly, pose potential health risks.

Free Diethanolamine as a Reaction Byproduct

In the industrial production of fatty acid diethanolamides, an excess of diethanolamine is often used to drive the reaction towards completion and maximize the yield of the amide. rjwave.org This practice, however, frequently results in a significant amount of unreacted, or "free," diethanolamine remaining in the crude product. google.com The concentration of this residual diethanolamine can vary, with some commercial grades of fatty acid diethanolamides containing levels ranging from 1.1% to as high as 18.2%. scispace.comnih.gov

The presence of free diethanolamine is a concern because it is a secondary amine that can undergo further reactions, notably nitrosation, to form N-nitrosodiethanolamine (NDELA). nih.gov Consequently, regulatory bodies and industry associations have recommended limiting the content of free diethanolamine in products, particularly those used in cosmetics. google.com

Several strategies are employed to control and minimize the levels of free diethanolamine:

Stoichiometric Control: While an excess of diethanolamine can improve yield, careful control of the molar ratio of reactants is a primary step in limiting its residual amount. google.com Reactions are often carried out with molar ratios of amine to fatty acid between 1.02:1 and 1.3:1. google.com

Reaction Conditions: The reaction temperature and time are critical parameters. High temperatures (100–160 °C) can promote the formation of other byproducts like overcondensates and esters, in addition to leaving free amine. acs.org Milder temperature ranges (e.g., 70–80 °C) are often selected to limit these side reactions. acs.org

Post-Reaction Treatment: A common method to reduce free diethanolamine in the crude product is through a post-synthesis acylation step. The crude amide, containing residual diethanolamine, is treated with an acylating agent, such as acetic anhydride (B1165640). This converts the free diethanolamine into a different, less problematic compound. google.com

Purification Techniques: Methods like distillation under reduced pressure can be used to remove excess volatile reactants, including diethanolamine. google.com

| Parameter | Finding | Source(s) |

| Typical Free DEA Content | Commercial fatty acid diethanolamides have been found to contain 1.1% to 14.0% free diethanolamine. One specific lot intended for toxicology studies contained 18.2%. | scispace.comnih.govnih.gov |

| Controlling Factors | - Molar ratio of reactants (fatty acid to diethanolamine). - Reaction temperature and duration. | google.comacs.org |

| Reduction Method | Post-synthesis acylation of the crude product with an agent like acetic anhydride to convert residual diethanolamine. | google.com |

| Analytical Detection | Gas chromatography (GC) with flame ionization detection (FID) is a developed method for quantifying free diethanolamine in fatty acid diethanolamides. | scispace.comnih.gov |

N-nitrosodiethanolamine (NDELA) as a Reaction Product

N-nitrosodiethanolamine (NDELA) is not a direct byproduct of the amidation reaction itself but can be formed subsequently if residual diethanolamine is present in the product and comes into contact with nitrosating agents. nih.gov Diethanolamine, as a secondary amine, is highly reactive towards agents like nitrites (often present as preservatives or impurities) or nitrogen oxides from the air, especially under certain conditions. nih.govecetoc.org

The formation of NDELA is a significant safety concern as it is classified as a possible human carcinogen. ijsdr.org The rate of its formation is influenced by several factors:

pH: The nitrosation reaction was initially thought to occur primarily under acidic conditions, but it can also happen at near-neutral or basic pH, sometimes facilitated by bacteria. nih.gov

Temperature and Light: The formation of NDELA can be accelerated by elevated temperatures and exposure to light. osha.gov

Presence of Precursors: The concentration of NDELA formed is directly related to the amount of available diethanolamine. nih.gov Technical-grade triethanolamine, which can contain diethanolamine as an impurity, has been shown to yield significantly more NDELA than purer grades under the same nitrosating conditions. nih.gov

Control of NDELA formation, therefore, hinges on preventing the reaction between diethanolamine and nitrosating agents. The primary strategy is to minimize the amount of free diethanolamine in the final product, as discussed in the previous section. Additionally, avoiding the use of nitrosating agents in formulations containing diethanolamine or its derivatives is a critical preventative measure. nih.gov

Analytical methods for detecting NDELA are highly specialized due to the low concentrations at which it can be present and the complexity of the product matrix. High-performance liquid chromatography (HPLC) combined with a Thermal Energy Analyzer (TEA) is a common and highly selective method for the analysis of NDELA. scispace.comosha.gov Gas chromatography with TEA detection is also utilized, often requiring a derivatization step to make the non-volatile NDELA suitable for GC analysis. osha.gov

| Parameter | Finding | Source(s) |

| Formation Pathway | Reaction of residual secondary amines (Diethanolamine) with nitrosating agents (e.g., nitrites). | nih.gov |

| Influencing Factors | - pH of the medium. - Temperature. - Concentration of diethanolamine and nitrosating agent. | nih.gov |

| Control Strategy | - Minimizing free diethanolamine in the product. - Avoiding the use of nitrosating agents in formulations. | google.comnih.gov |

| Analytical Detection | - High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA). - Gas Chromatography with Thermal Energy Analyzer (GC-TEA). | scispace.comosha.gov |

Advanced Analytical Techniques for Cocamide Diethanolamine Characterization

Chromatographic Separations and Detection

Chromatography is a cornerstone for the analysis of Cocamide DEA, enabling the separation of its various components for individual identification and quantification.

Gas chromatography (GC) is a well-established method for the compositional analysis of Cocamide DEA condensates. It is effective for the quantitative determination of volatile and semi-volatile components present in the mixture. sci-hub.se Methanolic solutions of the amides can be analyzed by GC with flame ionization detection (FID). scispace.com

Key applications of GC in the analysis of Cocamide DEA include:

Determination of Free Diethanolamine (B148213): A significant application is quantifying residual diethanolamine (DEA), a precursor that can be present as an impurity. scispace.comcir-safety.org Levels of DEA in commercial fatty acid diethanolamides have been found to range from 1.1% to 14.0%. scispace.com

Compositional Profiling: GC methods have been developed to determine the distribution of the different fatty acid diethanolamides (e.g., C12, C14, C16, C18 amides) that constitute the bulk of the product. sci-hub.se

Quantification of Byproducts: The technique can also quantify other components like glycerol (B35011), which is a byproduct of the reaction between coconut oil and diethanolamine. sci-hub.se

For analysis, two nonpolar GC columns, Rtx-1 (a wide-bore methyl silicone column) and SPB-5 (a 95% dimethyl-5% diphenyl polysiloxane column), have been shown to be suitable for separating DEA from other raw material components. scispace.com The initial major component of the chromatogram's doublet is often the unsaturated oleic (C18:1) and linoleic (C18:2) diethanolamides eluting together, followed by the saturated stearic (C18:0) analogue. sci-hub.se

| Parameter | GC Method Details |

| Analyte | Diethanolamine (DEA) in fatty acid diethanolamides |

| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) |

| Columns | Rtx-1 (wide-bore methyl silicone) or SPB-5 (95% dimethyl-5% diphenyl polysiloxane) |

| Sample Prep | Dissolution in methanol (B129727) |

| Linearity | 0.50 to 5.00 µg/µL for DEA |

| Recovery | 94% to 100% for DEA fortified at 0.50%, 1.00%, and 5.00% levels |

| LOD | ~0.05 µg/g |

Data sourced from a study on determining DEA in fatty acid diethanolamides. scispace.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool used for the analysis of Cocamide DEA, particularly for profiling the less volatile amide components and assessing purity. justdial.comnih.gov Both normal and reverse-phase HPLC methods have been published for the analysis of Cocamide DEA. cir-safety.org

HPLC is frequently employed for:

Purity Assessment: It can effectively separate the main amide components from unreacted starting materials and byproducts. justdial.com

Impurity Identification: HPLC with ultraviolet (UV) detection has been used to identify impurities in commercial Cocamide DEA, including free diethanolamine (found at 18.2% in one study), alkanolamides of unsaturated acids, and amine salts. nih.gov

Amide Composition: The technique allows for the determination of the diethanolamide composition within the condensate. nih.gov

In some applications, HPLC is coupled with a thermal energy analyzer (TEA) for the specific detection of nitrosamines. scispace.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for determining trace components in complex matrices like Cocamide DEA. ijsdr.orgnih.gov This technique is essential for identifying and quantifying compounds that may be present at very low concentrations. acs.orgresearchgate.net

Key applications include:

Nitrosamine Analysis: LC-MS/MS is a validated method for the determination of N-nitrosodiethanolamine (NDELA), a potential carcinogenic impurity that can form in products containing diethanolamine. researchgate.netresearchgate.net The calibration range for NDELA using a deuterated internal standard (d8-NDELA) has shown good linearity (R² > 0.995) in the concentration range of 10–1000 ppb. ijsdr.org

Surfactant Quantification: Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) methods have been validated for the quantitative analysis of multiple surfactants in commercial products, including Cocamide DEA. researchgate.net

Screening for Contaminants: High-resolution mass spectrometry (HRMS) coupled with LC is used in non-target screening to identify a wide range of known and unknown constituents in complex samples. researchgate.netmdpi.com

Development and Validation of Retention Index Systems for LC-HRMS

To improve the confidence of compound identification in LC-HRMS based screening, retention index (RI) systems are being developed. acs.orgnih.govresearcher.life A significant development is a system-independent RI approach based on the Cocamide Diethanolamine homologous series (C(n=0-23)-DEA). researchgate.netnih.govacs.org This system helps to harmonize retention time (tR) data obtained under different liquid chromatography conditions. nih.govresearcher.lifeacs.org

The CDEA-based RI system was rigorously validated across eight different instrumentations and LC conditions, including variations in pH, columns, temperature, flow rates, and mobile phase compositions. acs.orgnih.govresearcher.life The RI values were modeled using techniques like convolutional neural network deep learning. researchgate.netnih.govresearcher.life This approach has been used to create an RI database for emerging pollutants, enhancing the reliability of suspect and non-target screening in complex samples like sewage sludge. acs.org

| Feature | Description |

| Calibrants | Cocamide Diethanolamine homologous series (C(n=0-23)-DEA) |

| Technique | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |

| Purpose | Harmonize retention time (tR) data across different LC conditions to improve compound identification. nih.govresearcher.lifeacs.org |

| Validation | Tested on eight different instrument platforms and LC conditions. acs.orgnih.govresearcher.life |

| Application | Enhances confidence in suspect and non-target screening of emerging contaminants. nih.govresearcher.life |

| Database | An initial RI database for 3,018 emerging pollutants has been developed. acs.org |

Information based on the development of a novel retention index system. acs.orgnih.govresearcher.life

Spectroscopic Characterization of Molecular Structure (e.g., FTIR, NMR)

Spectroscopic techniques provide detailed information about the molecular structure of Cocamide DEA and are used to confirm its synthesis and identify key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to confirm the successful synthesis of Cocamide DEA. rmiq.org The presence of characteristic absorption bands validates the chemical structure. Key peaks include the Amide I band (C=O stretch) around 1616–1650 cm⁻¹ and the N-H stretch between 3300–3500 cm⁻¹. FTIR can also identify ester carbonyl groups (around 1733 cm⁻¹), indicating the equilibrium between the diethanolamide and amino esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is another critical tool for structural elucidation. It can detect specific protons in the molecule, such as the amino ester protons at 4.15 ppm, helping to distinguish Cocamide DEA from potential contaminants and byproducts. rmiq.org

| Technique | Application in Cocamide DEA Analysis | Key Findings/Spectral Regions |

| FTIR Spectroscopy | Confirms synthesis and identifies functional groups. rmiq.org | Amide C=O stretch: 1616–1650 cm⁻¹N-H stretch: 3300–3500 cm⁻¹Ester C=O stretch: ~1733 cm⁻¹ |

| ¹H NMR Spectroscopy | Structural elucidation and distinction from contaminants. rmiq.org | Detects specific protons, e.g., amino ester protons at 4.15 ppm. |

Quantitative Analytical Methodologies and Method Validation

The development and validation of quantitative analytical methods are crucial for quality control and regulatory compliance. Various chromatographic methods have been validated for the quantification of Cocamide DEA and its related substances.

Method validation typically involves assessing several key parameters:

Linearity: A UPLC-MS method for the analysis of 11 surfactants, including Cocamide DEA, demonstrated correlation coefficients (R²) for linear calibration curves greater than 0.98. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): For the same UPLC-MS method, the LOD and LOQ were in the ranges of 0.43–8.0 μg/mL and 1.42–26.4 μg/mL, respectively. researchgate.net A GC-FID method for DEA had a detection limit of approximately 0.05 µg/g. scispace.com

Accuracy and Precision: Accuracy is often assessed through recovery studies. For instance, a GC method for DEA showed average recoveries of 94-95%. scispace.com An LC-TEA method for NDELA showed recoveries averaging 93-94%. scispace.com Precision for the UPLC-MS surfactant method ranged from 1.72% to 11.70% (expressed as relative standard deviation). researchgate.net

These validated methods ensure that the data generated for Cocamide DEA are reliable, reproducible, and fit for their intended purpose, whether for product specification, impurity profiling, or research.

Environmental Fate and Biogeochemical Transformations

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The breakdown of pyridazinone compounds in the environment is largely driven by microbial activity. The structure of the pyridazinone ring and its substituents play a crucial role in determining the rate and pathway of biodegradation.

Studies on pyridazinone herbicides indicate that both aerobic and anaerobic conditions can facilitate their degradation, although the rates and resulting metabolites can differ significantly.

For instance, the herbicide Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), which shares a similar core structure with 4-chloro-3-phenyl-1H-pyridazin-6-one, undergoes microbial degradation in soil. A primary degradation pathway involves the splitting off of the phenyl group, leading to the formation of 5-amino-4-chloropyridazin-3(2H)-one, a metabolite also known as Desphenyl-chloridazon. agropages.comnih.gov This transformation indicates that the pyridazinone ring itself can persist in the environment. The degradation of some phenyl pyridazinone herbicides has been shown to be a microbiological process. cambridge.orgcambridge.org

The herbicide Pyridate (B1679944) rapidly hydrolyzes to its metabolite Pyridafol (B1214434) (6-chloro-3-phenyl-pyridazin-4-ol), which is then subject to further degradation. rayfull.com Under aerobic conditions in soil, Pyridafol exhibits moderate persistence. rayfull.com However, under anaerobic conditions, Pyridafol has been found to be essentially stable, suggesting that oxygen is a key factor in its further breakdown. rayfull.com

The persistence of pyridazinone herbicides can vary. Chloridazon is moderately persistent in soil, while its metabolite Desphenyl-chloridazon can be more persistent and is frequently detected in water bodies. herts.ac.ukacs.org The aerobic soil metabolism half-life for pyrazon (a synonym for chloridazon) has been reported to be between 90 and 152 days, while the anaerobic soil metabolism half-life is significantly longer, ranging from 307 to 607 days. epa.gov

Table 1: Aerobic and Anaerobic Degradation of Related Pyridazinone Herbicides

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| Chloridazon | Aerobic Soil | Microbial degradation with formation of Desphenyl-chloridazon. | agropages.comnih.gov |

| Pyrazon (Chloridazon) | Aerobic Soil | Half-life of 90-152 days. | epa.gov |

| Pyrazon (Chloridazon) | Anaerobic Soil | Half-life of 307-607 days. | epa.gov |

| Pyridate | Aerobic Soil | Rapid hydrolysis to Pyridafol, which is moderately persistent. | rayfull.com |

| Pyridate | Anaerobic Soil | Rapid hydrolysis to Pyridafol, which is essentially stable. | rayfull.com |

Several factors can influence the rate at which pyridazinone compounds are biodegraded in the environment. These include the concentration of the compound, temperature, pH, and the presence of adapted microbial populations.

The degradation of two phenyl pyridazinone herbicides, SAN 6706 and SAN 9789, was found to be temperature-dependent. cambridge.orgcambridge.org For SAN 6706, the half-life decreased from 50 days at 20°C to 9 days at 35°C. cambridge.orgcambridge.org This suggests that at higher temperatures, microbial activity and, consequently, biodegradation rates increase. The degradation of SAN 6706 was also inhibited by chloroform (B151607) treatment, further indicating that microbiological processes are a key factor in its breakdown. cambridge.orgcambridge.org

Interaction with Activated Sludge Systems in Wastewater Treatment

The introduction of a xenobiotic compound like 4-chloro-3-phenyl-1H-pyridazin-6-one into an activated sludge system could potentially impact the microbial community. The extent of this impact would depend on the compound's concentration and its toxicity to the microorganisms present. Some organic compounds can be utilized by bacteria as a carbon and energy source, leading to their degradation, while others may be inhibitory to microbial activity.

The removal of a compound like 4-chloro-3-phenyl-1H-pyridazin-6-one in a wastewater treatment plant would depend on a combination of biodegradation and sorption to the sludge. Compounds that are readily biodegradable will be more effectively removed. For compounds that are more resistant to biodegradation, sorption to the sludge, which is then removed from the system, can be a significant removal pathway. The efficiency of this process is influenced by the compound's properties and the operational parameters of the treatment plant.

Environmental Partitioning and Mobility Studies

The partitioning of a chemical in the environment determines its distribution between soil, water, and air, which in turn affects its mobility and potential for contaminating different environmental compartments.

The mobility of pyridazinone herbicides in soil is influenced by their sorption characteristics. The herbicide pyrazon (chloridazon) is considered to be mobile in a variety of soil types. epa.gov The mobility of the Pyridate metabolite, Pyridafol, in soil is pH-dependent, with studies showing it can have very high to medium mobility. rayfull.com In column leaching studies, Pyridafol was the primary component found in the leachate, particularly in soils with high organic matter and alkaline conditions. rayfull.com However, field dissipation studies for pyridate and its metabolite pyridafol have shown that they did not leach below a depth of 15-30 cm in the soil. regulations.gov

The water solubility and vapor pressure of a compound also influence its environmental partitioning. Chloridazon has a moderate aqueous solubility. herts.ac.uk Pyridate's solubility is affected by pH, and it is not considered to be volatile. regulations.gov Its metabolite, Pyridafol, is also not considered volatile. regulations.gov

Ecotoxicological Investigations on Model Organisms (e.g., algae) at a Fundamental Level

Ecotoxicological studies assess the harmful effects of chemical substances on organisms in the environment. For 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, available data on its direct toxicity to aquatic organisms, including algae, is limited. However, information from structurally similar compounds provides an indication of its potential ecotoxicological profile.

While specific studies on the target compound are not publicly detailed, the registration dossier states that all available aquatic toxicity data are above the trigger value of 0.1 mg/L, suggesting low aquatic toxicity. industrialchemicals.gov.aueuropa.eu

For a structurally related compound, Polyglyceryl-3 Methylglucose Distearate, a worst-case toxicity assessment based on the properties of alkyl glycosides was conducted. industrialchemicals.gov.au This assessment concluded that the substance is potentially harmful to algae. industrialchemicals.gov.au

Table 3: Ecotoxicity of a Structural Analogue (Polyglyceryl-3 Methylglucose Distearate) An interactive data table would be rendered here in a web format.

| Organism Group | Endpoint | Value (mg/L) | Assessment Conclusion | Reference |

|---|---|---|---|---|

| Algae | EC50 (96 hour) | 10 – 100 | Potentially harmful to algae | industrialchemicals.gov.au |

| Fish | LC50 (96 hour) | 1 – 100 | Potentially toxic to fish | industrialchemicals.gov.au |

It is important to note that these values are based on a structural analogue and represent potential worst-case toxicities for risk assessment purposes, not formal classifications. industrialchemicals.gov.au Another related compound, Polyglyceryl-3 diisostearate, is considered to have low toxicity to aquatic organisms. atamankimya.com

Interfacial Chemistry and Rheological Behavior

Surfactant Properties and Self-Assembly Phenomena

The amphiphilic nature of SLES drives its tendency to adsorb at interfaces and to self-assemble into supramolecular structures called micelles in aqueous solutions. biolinscientific.comdrugbank.com This behavior is fundamental to its functions as a cleaning and foaming agent.

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. wikipedia.orgualberta.ca Above the CMC, properties of the solution such as surface tension change dramatically. For pure Sodium Laureth-2 Sulfate (SLES-2), the CMC is reported to be approximately 3.1 mM. acs.org However, commercial grades of SLES often contain a distribution of ethoxylate chain lengths and may include small amounts of unsulfated material or salts, which can significantly lower the apparent CMC. acs.orgacs.org For instance, a commercial SLES with an average of 2 moles of ethylene (B1197577) oxide was reported to have a CMC of 0.28 g/L, which is considerably lower than that of the pure compound. acs.org

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value generally implies that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction.

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant | CMC (mM in water at 25°C) | Source |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 8.2 | wikipedia.org |

| Sodium Laureth-2 Sulfate (SLES-2) | 3.1 | acs.org |

| Sodium Laureth-3 Sulfate (SLES-3) | ~1.0 | researchgate.net |

Above the CMC, SLES molecules aggregate to form micelles, with their hydrophobic tails forming a core to minimize contact with water and their hydrophilic heads forming an outer shell that interacts with the aqueous environment. psgraw.comnih.gov The number of ethoxy groups in the SLES molecule influences the shape and size of these micelles. A reduction in the number of ethoxy groups can lead to the formation of more non-spherical, or wormlike, micelles. nih.gov

In concentrated solutions, these wormlike micelles can entangle, forming a network that significantly impacts the solution's rheological properties. psgraw.com The structure of these micelles is not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes or other surfactants. nih.gov At very high concentrations, SLES can form various lyotropic liquid crystal phases, such as hexagonal and lamellar structures. nih.govnih.gov

SLES is frequently used in combination with other surfactants to achieve enhanced performance, a phenomenon known as synergy. knowde.comresearchgate.net When mixed with non-ionic surfactants like Alkyl Polyglycoside (APG), the resulting system can exhibit a lower surface tension and improved detergency compared to the individual surfactants alone. researchgate.net For a SLES:APG mixture at a 6:4 ratio, a synergistic effect was observed, resulting in significantly enhanced detergency. researchgate.net

Similarly, SLES is often formulated with zwitterionic (amphoteric) surfactants such as Cocamidopropyl Betaine (CAPB). psgraw.comresearchgate.net These combinations are valued for their excellent foaming and cleansing properties while being milder than SLES alone. researchgate.netlibrachem.co.uk The interaction between the anionic SLES and the zwitterionic CAPB can lead to the formation of mixed micelles with properties that are favorable for personal care formulations. psgraw.com

Surface Tension Reduction and Foaming Mechanisms

A primary function of SLES is to reduce the surface tension of water. atamanchemicals.comnih.gov As SLES molecules accumulate at the air-water interface, they disrupt the cohesive energy between water molecules, making it easier for the water to wet surfaces and penetrate soils. echemi.combiolinscientific.com This property is crucial for its role as a detergent and wetting agent. elchemy.comwisdomlib.org

The reduction in surface tension also facilitates the creation of foam. cosmileeurope.euelchemy.com SLES is a highly effective foaming agent, producing a rich and stable lather. elchemy.comgreenchemindustries.com The mechanism involves the surfactant molecules forming a film around entrapped air bubbles. The stability of these films prevents the bubbles from coalescing and the foam from collapsing quickly. atamanchemicals.com The foaming ability of SLES is robust even in hard water. psgraw.com

Emulsification Science and Emulsion Stability Mechanisms (e.g., water-in-crude oil emulsions)

Emulsification is the process of dispersing one liquid into another immiscible liquid, such as oil in water (O/W). cosmileeurope.eu SLES is an effective emulsifier, facilitating the formation and stabilization of emulsions. elchemy.comelchemy.com The SLES molecules position themselves at the oil-water interface, with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This reduces the interfacial tension between the two liquids and creates a barrier that prevents the dispersed droplets from coalescing. cosmileeurope.eudrugbank.com

While SLES, with a high Hydrophilic-Lipophilic Balance (HLB) value, is primarily used for O/W emulsions, the principles of surfactant action are also relevant to the breaking of water-in-crude oil (W/O) emulsions. google.comresearchgate.net In petroleum production, surfactants are used as demulsifiers to break these stable emulsions by displacing the naturally occurring asphaltenes and resins that stabilize the water droplets, allowing the water to coalesce and separate from the oil. ijeast.com

Viscosity Modification and Rheology Control in Formulations

The viscosity of formulations containing SLES is a critical parameter, especially in products like shampoos and body washes where a certain thickness is desired for consumer appeal and ease of use. The viscosity of SLES solutions can be significantly modified by the addition of electrolytes, such as sodium chloride (NaCl). google.comfirp-ula.org

Initially, as salt is added to a dilute or semi-dilute SLES solution, the viscosity increases. This is attributed to the salt shielding the electrostatic repulsion between the charged head groups of the SLES molecules in the micelles. This shielding allows the micelles to grow larger and transition from spherical to elongated, wormlike structures. researchgate.net As these wormlike micelles grow and entangle, they form a transient network that increases the solution's viscosity. researchgate.netgoogle.com However, beyond a certain salt concentration, the viscosity may decrease, a phenomenon known as the "salt curve." researchgate.net

The rheological behavior of SLES-containing formulations is typically shear-thinning (pseudoplastic), meaning the viscosity decreases as the shear rate increases. psgraw.comscribd.com This property is advantageous in many applications. For example, a shampoo should be thick in the bottle but flow easily when squeezed and applied. The rheology can be further tailored by using co-surfactants and polymers as rheology modifiers. firp-ula.orggoogle.comgoogle.com

Interactions with Inorganic Materials (e.g., intercalation into swellable clay)

The interaction of quaternary ammonium (B1175870) compounds, such as those identified by Einecs 262-177-2, with inorganic materials is most notably characterized by the modification of swellable clays (B1170129) like bentonite (B74815) and montmorillonite (B579905). This process, known as intercalation, fundamentally alters the physicochemical properties of the clay, converting it from a hydrophilic to a hydrophobic, or organophilic, material. aidic.itksu.edu.sa

The primary mechanism is an ion-exchange reaction. aidic.itcup.edu.cn The surfaces of smectite clay layers carry a net negative charge due to isomorphic substitution within their crystalline structure. This charge is naturally balanced by inorganic cations (such as Na⁺ or Ca²⁺) residing in the interlayer space, also known as the clay gallery. When the clay is exposed to a solution containing a cationic surfactant like a cetyltrimethylammonium salt, the larger organic cations displace the smaller inorganic cations from the interlayer surfaces. cup.edu.cnresearchgate.net This cation exchange process is the basis for the formation of what is known as an organoclay. aidic.it The successful intercalation of the surfactant into the clay's interlayer spaces has been confirmed by techniques such as Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction (XRD). aidic.itresearchgate.net

A key indicator of successful intercalation is the change in the basal spacing (d₀₀₁) of the clay, which is the distance between the parallel silicate (B1173343) layers. The introduction of the bulky organic cations forces the layers apart, leading to a significant and measurable increase in this d-spacing. mdpi.comresearchgate.net Research has shown that the extent of this expansion can depend on the concentration of the surfactant used. For instance, in one study modifying Ca-bentonite, the d₀₀₁ peak increased from 1.520 nm to 1.960 nm as the concentration of cetrimonium (B1202521) bromide was increased. aidic.it Another study documented the basal spacing of sodium montmorillonite increasing from 1.19 nm to 1.88 nm after modification with a C₁₆ cationic surfactant. mdpi.com

The arrangement of the surfactant molecules within the clay galleries influences the final properties of the organoclay. Depending on the surfactant loading, the alkyl chains can adopt various conformations, such as lateral bilayers or pseudotrimolecular layers, effectively coating the silicate surfaces. ksu.edu.samdpi.com This structural change from a water-attracting inorganic surface to an oil-attracting organic surface is crucial for the rheological behavior of organoclay dispersions. aidic.it

The resulting organoclays are effective rheological regulators, capable of forming gel-like, volume-spanning network structures in organic liquids and polymer matrices. cup.edu.cnxn----8sbempclcwd3bmt.xn--p1aiskb.se This ability to modify viscosity is critical in applications like drilling fluids. xn----8sbempclcwd3bmt.xn--p1ai The interaction between different clay types, such as the combination of palygorskite nanofibers and montmorillonite flakes, can create synergistic effects that enhance the strength and stability of the resulting network structure, thereby influencing the dispersion's viscosity and shear-thinning properties. mdpi.com

The following table summarizes research findings on the effect of modification on the basal spacing of montmorillonite clay.

| Clay Type | Modifying Surfactant | Initial d-spacing (d₀₀₁) | Final d-spacing (d₀₀₁) | Reference |

| Ca-Bentonite | Cetrimonium bromide | 1.520 nm | 1.960 nm | aidic.it |

| Na⁺-Montmorillonite | C₁₆ Cationic Surfactant | 1.19 nm | 1.88 nm | mdpi.com |

| Montmorillonite | Cetyltrimethylammonium (CTMA⁺) | Not Specified | 1.84 nm - 2.39 nm | researchgate.net |

Applications in Industrial and Research Processes Mechanistic and Process Focus

Role as a Processing Aid in Petroleum Refining (e.g., hydrogen sulfide (B99878) scrubbing)

While Cocamide Diethanolamine (B148213) itself is noted for its use in the oil and gas industries, its precursor, Diethanolamine (DEA), plays a more direct and well-documented role in petroleum refining, specifically in the sweetening of sour gas. padidehshimi.comatamanchemicals.comrahaoil.ae DEA solutions are widely used to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from refinery gas streams. atamanchemicals.comrahaoil.ae This process, known as amine treating or gas scrubbing, is a critical operation for preventing corrosion, meeting environmental regulations, and preparing the gas for further processing. fossee.inaidic.it

The mechanism involves a reversible acid-base reaction where the amine solution absorbs H₂S at lower temperatures and higher pressures in an absorption column. fossee.in The "rich" amine, now laden with H₂S, is then heated in a regeneration unit, which reverses the reaction and releases the H₂S, allowing the "lean" amine to be recycled. fossee.in DEA is often preferred over other amines, such as monoethanolamine (MEA), because higher concentrations can be used for the same corrosion potential, allowing refiners to scrub H₂S at a lower circulating rate and with less energy consumption. atamanchemicals.com The derivatives of DEA, like Cocamide DEA, are recognized for their surfactant properties which are valuable in various industrial fluid formulations. rahaoil.ae

Integration in Metalworking Fluids and Corrosion Inhibition Mechanisms

Cocamide Diethanolamine is incorporated into water-based soluble, semi-synthetic, and synthetic metalworking fluids to function as a corrosion inhibitor. atamanchemicals.comlerochem.eunih.gov Its effectiveness stems from its ability to adsorb onto a metal surface, forming a protective film that insulates the metal from the corrosive environment.

Research into the inhibition performance of Cocamide DEA on cold-rolled steel in an acidic medium provides detailed mechanistic insights. jcscp.org The findings indicate that Cocamide DEA acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jcscp.org The primary mechanism is described as a "geometric coverage effect," where the surfactant molecules physically block the active sites on the metal surface. jcscp.org

The adsorption of Cocamide DEA onto the steel surface conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. jcscp.org This adsorption is a spontaneous and exothermic process. jcscp.org Studies have demonstrated a high inhibition efficiency, reaching up to 95% at concentrations as low as 20 mg/L in certain acidic solutions. jcscp.org The formation of this protective layer increases the surface's hydrophobicity, further preventing contact with the aqueous corrosive medium. jcscp.org

| Corrosion Inhibition Properties of Cocamide DEA | |

| Inhibition Mechanism | Mixed-type (inhibits both anodic and cathodic reactions) jcscp.org |

| Mode of Action | Geometric coverage effect jcscp.org |

| Adsorption Model | Langmuir Adsorption Isotherm jcscp.org |

| Thermodynamic Nature | Spontaneous and exothermic process jcscp.org |

| Reported Efficiency | Up to 95% at 20 mg/L in specific test conditions jcscp.org |

Functionality in Polymer Science (e.g., polyurethane foam synthesis)

In the field of polymer science, Cocamide Diethanolamine has been explored as a bio-based polyol for the synthesis of polyurethane (PU) foams. nih.gov Traditionally, PU foams are produced from petroleum-based polyols; using a derivative of coconut oil like Cocamide DEA introduces a renewable component into the polymer structure. nih.gov

The chemical structure of Cocamide DEA, containing hydroxyl (-OH) and amine groups, allows it to react with isocyanates to form the urethane (B1682113) linkages that constitute the polymer backbone. A key feature of Cocamide DEA in this process is the presence of an intrinsic tertiary amine moiety, which imparts an auto-catalytic effect. nih.govrsc.org This autocatalysis can lead to shorter cream and gelation times during foam synthesis compared to formulations using conventional fossil-based polyols. nih.gov

| Impact of Cocamide DEA on Polyurethane Foam Synthesis | |

| Function | Bio-based polyol nih.gov |

| Key Structural Feature | Intrinsic tertiary amine moiety nih.govrsc.org |

| Effect on Synthesis | Auto-catalytic, shortening cream and gelation times nih.gov |

| Effect on Foam Properties | Introduces biodegradability; promotes softer foam characteristics rsc.org |

| Structural Impact | Can lead to interconnected pores in the cell structure rsc.org |

Application in Nanomaterial Synthesis and Stabilization (e.g., silver nanoparticles)

Cocamide Diethanolamine and similar non-ionic surfactants derived from natural oils are utilized in the green synthesis of nanomaterials, particularly silver nanoparticles (AgNPs). researchgate.net In this application, the surfactant acts as a capping or stabilizing agent. science.gov The functional groups within the Cocamide DEA molecule adsorb to the surface of the newly formed nanoparticles, preventing them from aggregating and controlling their growth and final size. researchgate.net

The mechanism involves the self-assembly of the surfactant molecules, which can form micelles that serve as nano-reactors for the synthesis. researchgate.net Research has shown that the choice of surfactant, including its head group and chain length, has a significant effect on the morphology and size distribution of the resulting silver nanoparticles. researchgate.net The use of fatty amides like Cocamide DEA has been shown to produce fine, spherical nanoparticles with average particle sizes in the range of 1-3 nm. researchgate.net The stability of the nanoparticle dispersion is attributed to the surfactant functionalities. researchgate.netquickcompany.in This method represents a more environmentally friendly approach to nanoparticle synthesis. researchgate.net

Exploration of Cocamide Diethanolamine in Green Chemistry Initiatives

Cocamide Diethanolamine is frequently highlighted in green chemistry discussions due to its derivation from renewable resources and its biodegradable nature. padidehshimi.comyeserchem.comsinobiochemistry.com

The production of Cocamide Diethanolamine is based on the reaction of diethanolamine with fatty acids from coconut oil. padidehshimi.comecoinvent.org Coconut oil is a renewable and sustainable raw material. padidehshimi.com Coconut trees are a year-round resource, ensuring a consistent supply without the significant environmental degradation associated with some other oil crops. padidehshimi.com The use of such natural, plant-based feedstocks is a core principle of green chemistry. pcc.eu Furthermore, the processes involved in extracting coconut oil and producing the fatty acids can generate minimal waste, with byproducts like glycerol (B35011) being usable in other industrial applications. padidehshimi.com The compound itself is biodegradable, meaning it breaks down naturally without persisting in the environment. padidehshimi.comyeserchem.com

The manufacturing of surfactants from renewable plant-based sources like coconut oil generally results in a lower carbon footprint compared to the production of surfactants from petrochemical feedstocks. padidehshimi.com The renewable nature of the raw materials helps to offset the carbon emissions associated with the production life cycle. padidehshimi.com Life cycle inventory (LCI) studies have been conducted to quantify the environmental impact, including the Global Warming Potential (GWP), of Cocamide diethanolamine production. scribd.com These assessments, which consider inputs from raw material extraction (e.g., coconut oil) to the final product, provide the data needed to verify the reduced environmental footprint. padidehshimi.comscribd.com Efforts in the industry are focused on further optimizing manufacturing processes to enhance sustainability and decrease production costs. archivemarketresearch.com

Novel Research Applications and Future Directions

The chemical compound with EINECS number 262-177-2, commonly known as Flumazenil, is a well-established benzodiazepine (B76468) antagonist. nih.govdrugbank.com While its primary clinical use is in the reversal of benzodiazepine-induced sedation and management of overdose, a growing body of research is exploring its therapeutic potential in a variety of other conditions and as a tool in advanced neuroimaging. nih.goveurekaselect.com These novel applications are largely centered on its mechanism of action at the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.comjwatch.org

Exploration in Neurodegenerative and CNS Disorders

Recent research has indicated that Flumazenil may have clinical applications in several central nervous system (CNS) disorders, including Parkinson's disease, idiopathic hypersomnia, and amyotrophic lateral sclerosis (ALS). eurekaselect.com The therapeutic potential in these areas is still considered largely unrealized and is an active area of investigation. eurekaselect.com

In Parkinson's disease (PD) , it is hypothesized that Flumazenil could normalize neuronal signaling in the basal ganglia. nih.gov An increase in GABA neurotransmission is thought to contribute to motor symptoms in PD. researchgate.net A double-blind, placebo-controlled, single-dose, cross-over trial involving 16 subjects with PD demonstrated that intravenous Flumazenil improved motor function, as measured by serial tapping tests, compared to a placebo. nih.gov Specifically, an open-label trial with eight PD patients showed that a single 0.5 mg intravenous dose of Flumazenil resulted in significant improvements in unilateral hand-tapping speeds. researchgate.net While these initial findings are promising, the short half-life of Flumazenil presents a challenge for chronic treatment. researchgate.net

The use of Flumazenil for idiopathic hypersomnia is based on findings that cerebrospinal fluid from some patients with this condition potentiates GABA-A receptors, an effect that is reversed by Flumazenil. nih.govnih.gov A retrospective chart review of 153 patients with treatment-refractory hypersomnolence treated with sublingual or transdermal Flumazenil showed symptomatic benefit in 62.8% of patients. nih.govnih.gov Of those who responded, 59 continued the treatment chronically for a mean of 7.8 months. nih.gov These findings suggest a potential therapeutic avenue, although prospective, controlled studies are needed for confirmation. nih.govnih.gov

In the context of amyotrophic lateral sclerosis (ALS) , a neurodegenerative disorder affecting motor neurons, research has utilized a radiolabeled form of Flumazenil, [11C]-flumazenil, as a marker for neuronal dysfunction in positron emission tomography (PET) studies. tandfonline.comnih.gov These studies have shown decreased [11C]-flumazenil binding in various cortical regions of ALS patients, suggesting neuronal loss. tandfonline.comnih.govnih.gov This application of Flumazenil is primarily diagnostic and prognostic, helping to localize cortical regions associated with cognitive deficits in ALS. tandfonline.comnih.govtandfonline.com

Innovations in Anesthesia and Sedation Reversal

Flumazenil's role in anesthesia is expanding beyond simple reversal of benzodiazepine sedation. Research is investigating its use to expedite recovery from general anesthesia even when benzodiazepines are not the primary sedative agent, and to selectively manage respiratory depression.

A study on patients undergoing sevoflurane (B116992)/fentanyl anesthesia without benzodiazepine premedication found that a single 0.3 mg dose of Flumazenil at the end of the procedure led to earlier emergence from anesthesia compared to a placebo. ekja.org This suggests Flumazenil might have an antagonistic effect on sevoflurane or a general analeptic (stimulant) effect, possibly through interaction with endogenous benzodiazepine ligands known as endozepines. ekja.org

Furthermore, the combination of the short-acting benzodiazepine Remimazolam with Flumazenil is being studied as an alternative to Propofol for general anesthesia. A systematic review and meta-analysis indicated that the Remimazolam-Flumazenil combination accelerates recovery from general anesthesia and lowers the risk of respiratory depression compared to Propofol. mdpi.com However, this combination was associated with a higher risk of re-sedation. mdpi.com

The ability of Flumazenil to reverse benzodiazepine-induced respiratory depression has been a subject of some controversy. nih.gov While it reliably reverses sedation, its effects on central respiratory drive are considered inconsistent and potentially short-lived. nih.gov However, some studies suggest it can improve breathing through an increased level of consciousness. nih.gov

Advanced Neuroimaging Applications

The development of radiolabeled Flumazenil, particularly with fluorine-18 (B77423) ([18F]Flumazenil), has opened new frontiers in neuroimaging with PET. nih.govresearchgate.net [18F]Flumazenil allows for the in-vivo imaging of GABA-A/benzodiazepine receptors, providing valuable insights into various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and Alzheimer's disease. nih.govnih.govpreprints.org

An automated synthesis of [18F]Flumazenil has been developed, enhancing its purity and making it more accessible for research. nih.gov Studies using [18F]Flumazenil PET have been conducted to characterize the distribution of GABA-A receptors in animal models of anxiety. nih.gov In human studies, [18F]Flumazenil PET has been used to evaluate benzodiazepine receptors in patients with schizophrenia. snmjournals.org These imaging techniques hold the potential to improve diagnosis and monitor treatment response in a range of CNS disorders.

Future Research Directions

The future of Flumazenil research is pointed in several key directions. There is a clear need for larger, prospective, controlled clinical trials to validate the preliminary findings in Parkinson's disease and idiopathic hypersomnia. nih.govnih.govgriffith.edu.au For conditions requiring long-term treatment, the development of an oral or other long-acting formulation of Flumazenil is a critical next step. acpjournals.org

In the realm of anesthesia, further research is needed to understand the mechanisms of re-sedation observed with the Remimazolam-Flumazenil combination and to optimize dosing to mitigate this risk. mdpi.com Investigating the use of Flumazenil in procedural sedation is another important area for future studies. mdpi.com

For neuroimaging, the continued development and application of [18F]Flumazenil and other novel PET radiotracers based on the Flumazenil structure will likely lead to a deeper understanding of the role of the GABA-ergic system in health and disease. nih.gov This could pave the way for more personalized medicine approaches in neurology and psychiatry.

Data Tables

Table 1: Selected Studies on Novel Applications of Flumazenil

Table 2: Future Research Directions for Flumazenil

Fundamental Biochemical and Cellular Interaction Studies Non Clinical Context

Molecular Mechanisms of Diethanolamine-Related Interactions (e.g., choline (B1196258) uptake effects in in vitro cellular models)

Diethanolamine (B148213) (DEA) has been shown in various non-clinical, in vitro studies to interfere with choline homeostasis at a cellular level. nih.gov The primary mechanisms of this interaction involve the inhibition of choline transport into cells and subsequent alterations in phospholipid metabolism. nih.govnih.gov

Research using different cell models has consistently demonstrated that DEA competitively inhibits choline uptake. In mouse neural precursor cells, exposure to 3mM DEA reduced choline uptake to 52% of the control group. nih.govoup.com This reduction in choline transport led to significantly lower intracellular concentrations of both choline (55% of control) and phosphocholine (B91661) (12% of control). oup.com Similarly, studies on Chinese hamster ovary (CHO) cells found that DEA inhibited the uptake of radiolabeled choline, with a 95% inhibition observed at a concentration of 250 µg/ml. nih.gov This blockage of choline uptake directly impacts the synthesis of phosphatidylcholine (PC), a crucial component of cell membranes. nih.gov In CHO cells, DEA treatment decreased the incorporation of phosphorus into PC at concentrations of 50 µg/ml or higher. nih.gov

Further investigations with Syrian hamster embryo (SHE) cells corroborated these findings. DEA inhibited choline uptake in SHE cells at concentrations of 50 µg/ml and above, reaching a maximum inhibition of approximately 85%. oup.com This led to a significant reduction in PC synthesis, from 43% of total phospholipid synthesis in control cells down to 14% in DEA-treated cells. oup.com

The mechanism for this inhibition is multifaceted. DEA not only blocks the cellular transport of choline but also acts as a competitive substrate for choline kinase, the first enzyme in the CDP-choline pathway. nih.govoup.com Choline kinase can phosphorylate DEA to form phospho-DEA, thereby consuming ATP and reducing the amount of enzyme available to phosphorylate choline. nih.govoup.com This dual effect of transport inhibition and competition for enzymatic activity underlies the observed decrease in intracellular choline and its metabolites. nih.gov Interestingly, the inhibitory effects of DEA on PC synthesis and cell proliferation could be prevented by supplementing the culture medium with excess choline, though intracellular phosphocholine levels often remained low. nih.govoup.comnih.gov

| Cell Model | DEA Concentration | Effect on Choline Uptake | Effect on Phosphatidylcholine (PC) Synthesis | Reference |

|---|---|---|---|---|

| Mouse Neural Precursor Cells | 3 mM | Reduced to 52% of control | Intracellular phosphocholine reduced to 12% of control | nih.govoup.com |

| Chinese Hamster Ovary (CHO) Cells | ≥ 50 µg/ml | Significantly inhibited (95% inhibition at 250 µg/ml) | Decreased incorporation of phosphorus into PC | nih.gov |

| Syrian Hamster Embryo (SHE) Cells | ≥ 50 µg/ml | Inhibited by up to 85% | Reduced from 43% to 14% of total phospholipid synthesis | oup.com |

Enzymatic and Metabolic Pathways Involving Diethanolamide Structures

The metabolism of diethanolamides, which are formed by the condensation of diethanolamine with fatty acids, primarily involves enzymatic action on the fatty acid component of the molecule. nih.gov In vitro and in vivo studies on lauramide diethanolamine have shown that the amide linkage to diethanolamine is resistant to metabolic hydrolysis. nih.gov Consequently, the metabolism of these condensates does not typically release free diethanolamine. nih.gov Instead, the metabolic pathways involve ω- and (ω-1) to 4 hydroxylation of the fatty acid chain, which is then followed by β-oxidation, leading to chain-shortened carboxylic acids. nih.govnih.gov This process is catalyzed by enzymes such as cytochrome P4504A1. nih.gov

While diethanolamides themselves are resistant to hydrolysis, diethanolamine can be metabolized through pathways typically utilized by the endogenous compound ethanolamine. nih.govnih.gov DEA can be O-phosphorylated and N-methylated, leading to the formation of metabolites that are then incorporated as polar head groups into aberrant membrane phospholipids (B1166683), such as phosphoglyceride and sphingomyelin (B164518) analogues. nih.govnih.govnih.gov This incorporation into phospholipids represents a significant metabolic fate for DEA, leading to its bioaccumulation in tissues. nih.gov

The synthesis of fatty acid diethanolamides can also be achieved enzymatically under mild conditions, providing an alternative to high-temperature chemical processes. scispace.comrasayanjournal.co.in Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435) and Thermomyces lanuginosus lipase, have been successfully used as biocatalysts for this purpose. rasayanjournal.co.innih.gov These enzymes catalyze the amidation reaction between various fatty acids (or their methyl esters from vegetable oils) and diethanolamine. rasayanjournal.co.innih.govatlantis-press.com The efficiency of this enzymatic synthesis can be influenced by factors such as the chain length of the fatty acid, with shorter chains sometimes showing higher conversion rates. scispace.com

Biophysical Investigations of Membrane Interactions

The incorporation of diethanolamine into phospholipids, as described in metabolic studies, suggests that it can alter the biophysical properties of cell membranes. nih.gov While direct biophysical studies on DEA-containing phospholipids are limited, research on structurally related molecules provides insight into these potential interactions.

N-acylethanolamines, which are structurally similar to fatty acid diethanolamides, have been shown to interact directly with phospholipid bilayers. nih.gov For instance, N-oleylethanolamine forms stable complexes with phospholipid vesicles and lowers the phase transition temperature of dimyristoylphosphatidylcholine (B1235183) and dipalmitoylphosphatidylcholine bilayers. nih.gov This indicates that the molecule partitions into the lipid membrane, preferentially into more fluid regions, thereby altering the membrane's physical state. nih.gov

The headgroup of DEA-containing phospholipids is analogous to phosphatidylethanolamine (B1630911) (PE), a major component of mammalian cell membranes known to be a key regulator of membrane fluidity. nih.govnih.gov PE's small headgroup imparts a cone shape to the molecule, which creates lateral pressure and can induce negative curvature in the membrane, a property important for processes like membrane fusion. nih.gov An altered ratio of phosphatidylcholine to phosphatidylethanolamine (PC/PE) can lead to lipid disequilibrium and affect membrane-dependent processes. nih.gov By analogy, the integration of DEA-derived phospholipids into the membrane could disrupt this balance and modify membrane fluidity and structure. nih.gov

The interaction of amine-containing molecules with lipid bilayers has also been explored using synthetic models. Studies with amine-terminated dendrimers have shown they can cause the formation of holes in supported lipid bilayers, a phenomenon dependent on the surface charge of the molecule. aps.org This suggests that the amine group of DEA and its derivatives could play a role in their interaction with the membrane surface, potentially leading to perturbations in membrane packing and integrity. aps.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.